molecular formula C28H33N3O3 B10883856 N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide

N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide

Cat. No.: B10883856
M. Wt: 459.6 g/mol
InChI Key: ZXBXJXGHXVVZNS-TWKHWXDSSA-N
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Description

N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide is a complex organic compound with a molecular formula of C28H33N3O3 and a molecular weight of 459.580 Da . This compound is characterized by the presence of a furan ring substituted with cyano and methoxyphenyl groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide typically involves the cyanoacetylation of amines. This process can be carried out through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Condensation Reagents: Such as aldehydes and ketones.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrazoles, and imidazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide involves its interaction with molecular targets and pathways. The compound’s cyano and methoxyphenyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide include:

Uniqueness

The uniqueness of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide lies in its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H33N3O3

Molecular Weight

459.6 g/mol

IUPAC Name

N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]methanimidamide

InChI

InChI=1S/C28H33N3O3/c1-5-7-17-31(18-8-6-2)20-30-28-25(19-29)26(21-9-13-23(32-3)14-10-21)27(34-28)22-11-15-24(33-4)16-12-22/h9-16,20H,5-8,17-18H2,1-4H3/b30-20+

InChI Key

ZXBXJXGHXVVZNS-TWKHWXDSSA-N

Isomeric SMILES

CCCCN(CCCC)/C=N/C1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N

Canonical SMILES

CCCCN(CCCC)C=NC1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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